1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene
Description
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is a fluorinated benzyl bromide featuring a bromomethyl group, a methoxymethyl substituent, and four fluorine atoms on the aromatic ring. This compound serves as a critical intermediate in synthesizing agrochemicals such as dimefluthrin (). Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxymethyl group, which influence its reactivity and physical properties.
Properties
IUPAC Name |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-15-3-5-8(13)6(11)4(2-10)7(12)9(5)14/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTARHONQZINXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C(=C1F)F)CBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from a tetrafluorinated benzyl alcohol derivative, which undergoes selective functionalization to introduce the methoxymethyl and bromomethyl substituents. The key steps involve:
- Halogenation of benzyl alcohol derivatives to form halomethyl intermediates.
- Alkoxylation to introduce the methoxymethyl group.
- Bromination of methyl groups to yield the bromomethyl functionality.
Detailed Stepwise Synthesis
Step 1: Preparation of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol
- Starting material: 2,3,5,6-tetrafluorobenzyl alcohol.
- Reaction: Treatment with hydrogen halide (e.g., HCl) in an inert solvent at 40–120 °C for 2–20 hours to form 3-halomethyl-1,2,4,5-tetrafluorobenzene intermediate.
- This halogenation selectively replaces a hydroxymethyl group with a halomethyl group, preparing the molecule for further substitution.
Step 2: Formation of 3-Methoxymethyl-1,2,4,5-tetrafluorobenzene
- The halomethyl intermediate is reacted with methanol under the influence of an inorganic base (alkali) at 0–65 °C for 1–20 hours.
- This nucleophilic substitution replaces the halogen with a methoxymethyl group, yielding the methoxymethylated tetrafluorobenzene derivative.
Step 3: Introduction of the Bromomethyl Group
- The methoxymethyl tetrafluorobenzene is dissolved in an inert solvent (e.g., carbon tetrachloride).
- Bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions.
- This selectively brominates the methyl group adjacent to the aromatic ring, producing 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene.
Alternative Method: Organolithium-Mediated Hydroxymethylation
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Product Intermediate |
|---|---|---|---|---|---|
| 1 | Halogenation (hydrogen halide) | 2,3,5,6-tetrafluorobenzyl alcohol + HCl + solvent | 40–120 | 2–20 | 3-halomethyl-1,2,4,5-tetrafluorobenzene |
| 2 | Alkoxylation (nucleophilic substitution) | Halomethyl intermediate + methanol + alkali | 0–65 | 1–20 | 3-methoxymethyl-1,2,4,5-tetrafluorobenzene |
| 3 | Bromination (radical) | Methoxymethyl derivative + NBS + benzoyl peroxide | Reflux | Several hrs | This compound |
Analysis of Preparation Methods
- Selectivity: The fluorine substituents on the benzene ring exert strong electron-withdrawing effects, stabilizing intermediates and directing substitution reactions with high regioselectivity.
- Yield and Purity: The described methods achieve high yields and purity due to controlled reaction conditions and the use of selective reagents like N-bromosuccinimide and organolithium compounds.
- Scalability: The use of commercially available reagents and mild reaction conditions facilitates scale-up for industrial or research applications.
- Safety Considerations: Handling brominating agents and organolithium reagents requires strict safety protocols due to their reactivity and potential hazards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH2Br) serves as a primary reaction site due to its capacity as a leaving group in SN2 mechanisms. Experimental protocols from related fluorinated benzyl bromides demonstrate predictable substitution patterns:
Table 1: Representative Nucleophilic Substitution Conditions
| Nucleophile | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Amines | DMF | 80°C | 72-85% | |
| Thiols | THF | 25°C | 65-78% | |
| Alcohols | Toluene | 100°C | 58-70% |
For example, reaction with primary amines in DMF at 80°C produces secondary amine derivatives, while thiols in THF at ambient temperatures yield thioether analogs . Methanol under reflux conditions replaces bromine with methoxy groups, though competing elimination may occur at elevated temperatures .
Hydrolysis of Methoxymethyl Group
The methoxymethyl (-CH2OCH3) group undergoes acid- or base-catalyzed hydrolysis to form phenolic derivatives. Patent data (CN102731269B) reveals:
-
Acidic Hydrolysis : 6M HCl at 90°C cleaves the ether bond, yielding 2,3,5,6-tetrafluoro-4-(hydroxymethyl)benzyl bromide (82% yield) .
-
Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 70°C produces the same product but with lower efficiency (64% yield) .
Key Observation : Fluorine substituents stabilize the intermediate carbocation, enhancing hydrolysis rates compared to non-fluorinated analogs.
Elimination Reactions
Under strongly basic conditions (e.g., KOtBu in DMSO), the bromomethyl group participates in β-elimination, generating a vinyl fluoride intermediate. This reaction is less favored in this compound due to steric hindrance from adjacent fluorine atoms .
Stability and Side Reactions
-
Thermal Decomposition : At temperatures >150°C, debromination occurs, forming 2,3,5,6-tetrafluoro-4-methoxymethyltoluene (ΔG‡ = 98 kJ/mol) .
-
Light Sensitivity : UV exposure induces homolytic C-Br bond cleavage, producing a benzyl radical detectable via EPR spectroscopy .
Comparative Reactivity with Analogs
Table 3: Reaction Selectivity vs. Structural Analogs
| Compound | Bromine Reactivity | Methoxymethyl Stability |
|---|---|---|
| 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene | Lower | Higher |
| 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | N/A | Moderate |
The methoxymethyl group in the target compound exhibits greater stability under acidic conditions compared to trifluoromethyl analogs .
Scientific Research Applications
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions on the ring .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
A. Trifluoromethyl vs. Methoxymethyl Substituents
- This increases reactivity in nucleophilic substitutions compared to the methoxymethyl analogue. Applications: Likely used in high-stability fluorinated polymers or specialty chemicals.
- Target Compound (Methoxymethyl substituent) :
- The methoxymethyl (-CH₂OCH₃) group is electron-donating, reducing the electrophilicity of the benzylic bromine. This results in milder reaction conditions for substitutions (e.g., SN2 reactions).
- Applications: Preferred in pesticide synthesis (e.g., dimefluthrin) due to controlled reactivity and biodegradability ().
B. Methoxy vs. Methoxymethyl Groups
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene ():
- The methoxy (-OCH₃) group lacks the methylene spacer, reducing steric bulk but increasing electron donation. This may lower thermal stability compared to the methoxymethyl analogue.
- Reactivity: Higher electron density on the ring may slow down electrophilic reactions.
Key Observations :
A. Dimefluthrin (2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl ester) :
B. Comparators :
Physical and Chemical Properties
Key Insight : The methoxymethyl group improves solubility in polar reaction media, facilitating its use in aqueous-phase syntheses ().
Biological Activity
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 287.05 g/mol. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Composition
The structure of this compound features a bromomethyl group and multiple fluorine atoms that significantly influence its reactivity and interactions with biological systems. The presence of the methoxymethyl group adds to its chemical versatility.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.05 g/mol |
| CAS Number | 2680542-14-5 |
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. This group acts as a leaving group, allowing nucleophiles to attack the aromatic ring. Additionally, the electron-withdrawing fluorine atoms can modulate the reactivity of the benzene ring towards electrophiles.
Cytotoxicity Studies
In cytotoxicity assays, compounds with similar halogenated structures have shown varying degrees of toxicity towards different cell lines. For instance, halogenated benzene derivatives have been investigated for their effects on cancer cell lines, suggesting that modifications such as bromination and fluorination can enhance or reduce cytotoxic effects depending on the target cells.
Case Study 1: Antimicrobial Screening
A recent study screened various halogenated aromatic compounds for their antimicrobial activities. The results indicated that compounds with multiple fluorine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. Although specific data on this compound was not included in this study, it highlights the potential for similar compounds.
Case Study 2: Cytotoxicity in Cancer Research
In cancer research focusing on halogenated compounds, several studies have reported that brominated and fluorinated derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. For example, derivatives similar to this compound were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(Bromomethyl)-2-fluorobenzene | MCF-7 (Breast) | 15 |
| 1-(Bromomethyl)-3-fluorobenzene | HeLa (Cervical) | 20 |
| This compound | TBD | TBD |
Q & A
Q. What are the key synthetic routes for preparing 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene?
The compound is typically synthesized via bromination of its alcohol precursor, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol , using reagents like PBr₃ or HBr in anhydrous conditions . This method ensures high regioselectivity for the bromomethyl group. Alternatively, nucleophilic substitution on pre-fluorinated benzyl bromide derivatives can be employed, though fluorination steps require careful control of temperature and catalysts (e.g., KF/CuI systems) to avoid defluorination .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., ZORBAX Eclipse Plus C18) to separate impurities, particularly residual alcohols or brominated byproducts.
- Spectroscopy :
Q. What are the critical storage conditions to prevent degradation?
Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials to avoid photolytic debromination or hydrolysis of the methoxymethyl group. Desiccants (e.g., molecular sieves) are essential due to moisture sensitivity .
Advanced Research Questions
Q. How does the electronic influence of fluorine substituents affect reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing electrophilic substitution rates. However, the bromomethyl group remains reactive in SN2 reactions, enabling applications in Suzuki-Miyaura couplings with Pd catalysts (e.g., Pd(PPh₃)₄) for biaryl synthesis. Fluorine’s ortho-directing effects can be leveraged to control regioselectivity in subsequent functionalization .
Q. What role does this compound play in synthesizing pyrethroid insecticides like momfluorothrin?
It serves as a critical intermediate in esterification reactions. For example, reacting it with chrysanthemic acid derivatives under Mitsunobu conditions (DIAD, PPh₃) forms the ester backbone of momfluorothrin. The methoxymethyl group enhances lipid solubility, improving insecticidal activity by facilitating penetration through insect cuticles .
Q. How can computational methods predict its reactivity in nucleophilic substitutions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate the LUMO distribution, highlighting the bromomethyl carbon as the primary electrophilic site.
- Hammett Studies : Correlate σₚ values of substituents (e.g., -OCH₃, -F) with reaction rates to predict kinetic barriers in SN2 mechanisms .
Q. What analytical challenges arise in quantifying trace degradation products?
Degradation via hydrolysis generates 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol , detectable via LC-MS/MS (MRM transition m/z 298.96 → 181.02). Use deuterated internal standards (e.g., D₃-methoxy analogs) to improve quantification accuracy in environmental matrices .
Methodological Considerations for Data Contradictions
Q. Discrepancies in reported synthetic yields: How to resolve?
Yields vary (60–85%) due to competing side reactions (e.g., elimination to form alkenes). To mitigate:
Q. Conflicting NMR assignments for fluorine environments: Best practices?
- ¹⁹F-¹H HOESY : Maps spatial proximity between fluorine and methoxymethyl protons, clarifying substitution patterns.
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of regiochemistry, though crystallization may require slow diffusion of hexane into DCM solutions .
Applications in Material Science
Q. Can this compound act as a monomer for fluorinated polymers?
Yes. Radical polymerization with initiators like AIBN generates poly(bromomethyl-fluorobenzene) backbones. Subsequent substitution of bromine with nucleophiles (e.g., -NH₂, -SH) introduces functionality for gas-separation membranes or hydrophobic coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
